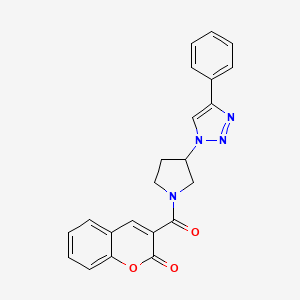
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a bromopyridine moiety attached to a diazepane ring, making it a significant molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride involves several steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-methyl-1,4-diazepane.
Reaction Conditions: The bromopyridine is reacted with the diazepane under controlled conditions, often involving a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction conditions but can include substituted pyridines or reduced diazepane derivatives.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-Bromopyridin-2-yl)ethan-1-one and 5-Bromopyridin-2-ol share structural similarities.
Uniqueness: The presence of the diazepane ring and the specific substitution pattern on the pyridine ring make this compound unique in its chemical and biological properties.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.2ClH/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11;;/h3-4,9H,2,5-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLGPJFDCUKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrCl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2385432.png)

![3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2385435.png)
![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)




![6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2385446.png)
![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)

